ethyl 4-chloro-2-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-chloro-2-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 4-chloro-2-methylthiophene-3-carboxylate typically begins with commercially available thiophene derivatives.
Esterification: The carboxylate group is introduced via esterification. This can be done by reacting the corresponding carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid.
Methylation: The methyl group at the 2-position is introduced through alkylation, often using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. Continuous flow reactors and automated systems ensure precise control over reaction conditions, improving yield and purity. Catalysts and solvents are recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-chloro-2-methylthiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Ethyl 4-chloro-2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in material science for the development of conductive polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anti-inflammatory agents.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism by which ethyl 4-chloro-2-methylthiophene-3-carboxylate exerts its effects depends on its application:
Biological Activity: It may act by binding to specific enzymes or receptors, altering their activity. For instance, in antimicrobial applications, it could inhibit bacterial enzymes critical for cell wall synthesis.
Chemical Reactivity: The presence of electron-withdrawing groups like chlorine and ester enhances its reactivity towards nucleophiles, facilitating various substitution reactions.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-chlorothiophene-3-carboxylate: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Methyl 4-chlorothiophene-3-carboxylate: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
4-Chloro-2-methylthiophene-3-carboxylic acid: Lacks the ester group, making it more acidic and less lipophilic.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and ester groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
49814-44-0 |
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Molecular Formula |
C8H9ClO2S |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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